![molecular formula C9H16N2O B15218706 4-{[(Oxolan-3-yl)methyl]amino}butanenitrile CAS No. 185224-63-9](/img/structure/B15218706.png)
4-{[(Oxolan-3-yl)methyl]amino}butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile: is an organic compound that features a tetrahydrofuran ring, an amino group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile typically involves the reaction of tetrahydrofuran derivatives with amines and nitriles. One common method is the reaction of tetrahydrofuran-3-ylmethanamine with butanenitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and may require a solvent like dimethyl sulfoxide or acetonitrile. The reaction temperature is typically maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or basic medium, temperatures around 0-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents like ether or tetrahydrofuran, temperatures around 0-25°C.
Substitution: Halides, alkoxides; conditions: polar aprotic solvents like dimethyl sulfoxide, temperatures around 25-100°C.
Major Products:
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of heterocyclic compounds and as a building block in complex organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of nitrile-containing molecules with biological systems. It may serve as a probe to investigate enzyme activities and metabolic pathways involving nitriles.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its unique structure allows for the exploration of new drug candidates targeting specific biological pathways.
Industry: In the industrial sector, 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and resins.
Mechanism of Action
The mechanism of action of 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The tetrahydrofuran ring provides structural stability and can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Tetrahydrofuran-3-ylmethanamine: Shares the tetrahydrofuran ring and amino group but lacks the nitrile group.
Butanenitrile: Contains the nitrile group but lacks the tetrahydrofuran ring and amino group.
4-Aminobutanenitrile: Contains the amino and nitrile groups but lacks the tetrahydrofuran ring.
Uniqueness: 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile is unique due to the combination of the tetrahydrofuran ring, amino group, and nitrile group in a single molecule
Properties
CAS No. |
185224-63-9 |
|---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
4-(oxolan-3-ylmethylamino)butanenitrile |
InChI |
InChI=1S/C9H16N2O/c10-4-1-2-5-11-7-9-3-6-12-8-9/h9,11H,1-3,5-8H2 |
InChI Key |
INJNTCRNTSGMEK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CNCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


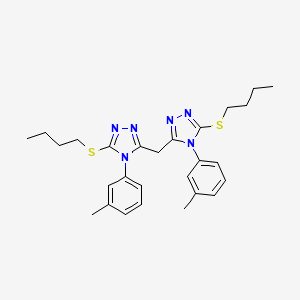
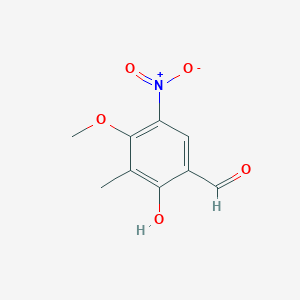
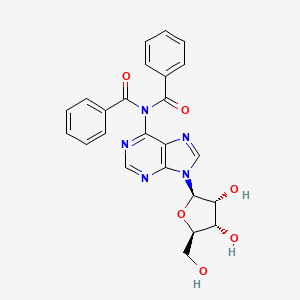

![3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B15218661.png)
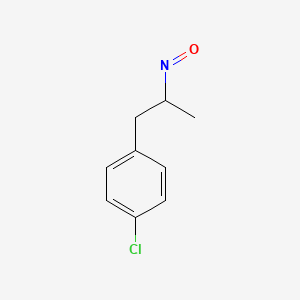
![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
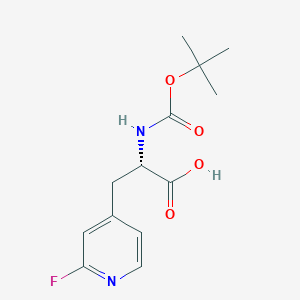
![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)

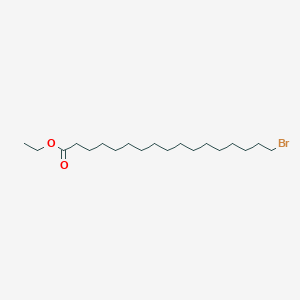
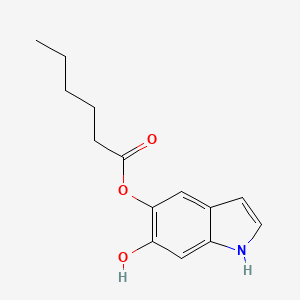
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)
